

Optimizing p53-DNA Binding: A Technical Support Center

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Compound of Interest

Compound Name: *p53 CBS*

Cat. No.: *B12376124*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Electrophoretic Mobility Shift Assay (EMSA) conditions for studying p53-DNA interactions.

Frequently Asked Questions (FAQs)

What is the principle of an EMSA for p53-DNA binding?

An Electrophoretic Mobility Shift Assay (EMSA) is a technique used to study the interaction between proteins and DNA. It is based on the principle that a DNA-protein complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA probe. [1][2] This difference in migration, or "shift," indicates a binding event. For p53, this assay is crucial for assessing its DNA binding activity, which is central to its function as a tumor suppressor.[3]

What is the consensus DNA binding sequence for p53?

The consensus sequence for p53 binding consists of two copies of the 10-base pair motif 5'-PuPuPuC(A/T)(T/A)GPyPyPy-3', where Pu is a purine (A or G), Py is a pyrimidine (C or T), and the central (A/T)(T/A) can be a 0-13 base pair spacer.[4] p53 typically binds to this sequence as a tetramer.[4][5]

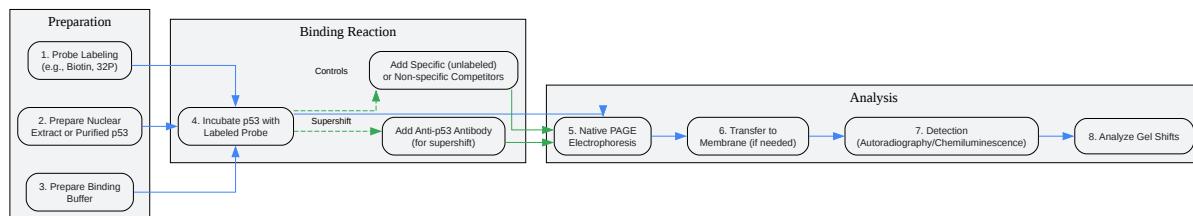
How should I design the DNA probe for a p53 EMSA?

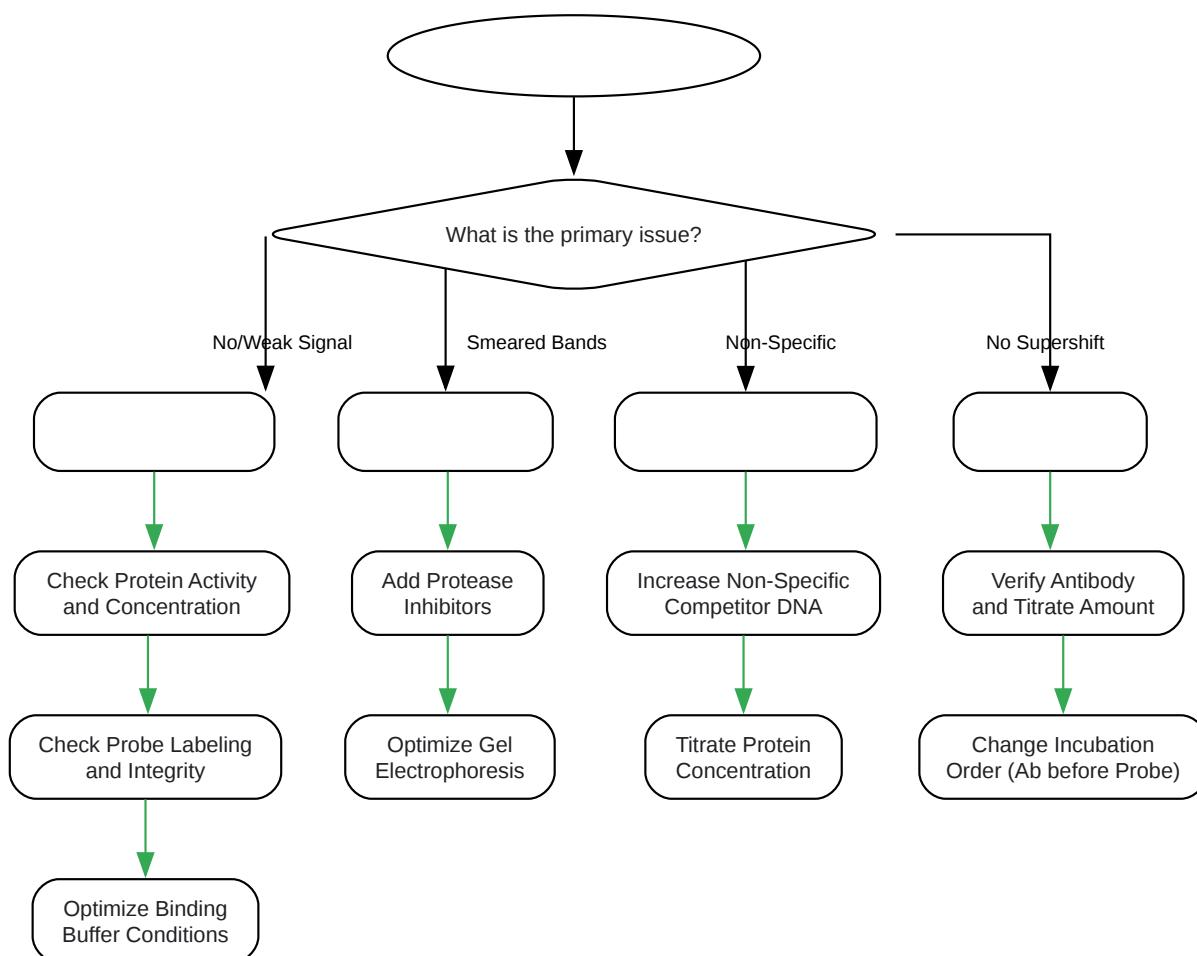
The DNA probe should be a double-stranded oligonucleotide containing a known p53 response element. It is critical that the DNA fragment is end-labeled rather than having the label incorporated throughout the DNA, as this can interfere with protein binding.[2] Probes can be labeled with radioisotopes (like ^{32}P) or non-radioactive labels (like biotin or infrared dyes).[2][6] A mutant probe, with alterations in the core consensus sequence, should also be designed as a negative control to demonstrate binding specificity.[7]

What are the key components of a p53 EMSA binding buffer?

A typical binding buffer for a p53 EMSA includes a buffering agent (e.g., Tris-HCl), a salt (e.g., NaCl or KCl) to modulate ionic strength, a non-specific competitor DNA (like poly(dI-dC)) to prevent non-specific binding of proteins to the probe, a reducing agent (e.g., DTT) to maintain p53 in a reduced state, and glycerol to increase the density of the sample for gel loading. Some protocols may also include zinc, as it is important for the structural integrity of the p53 DNA-binding domain.[4][8]

Experimental Workflow for p53 EMSA



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